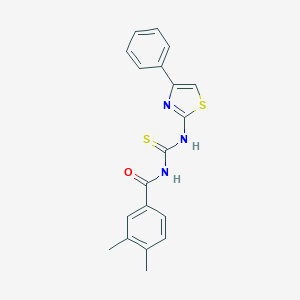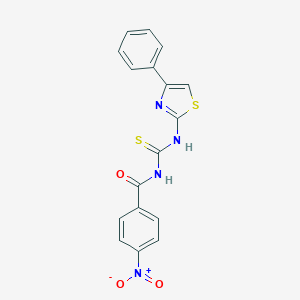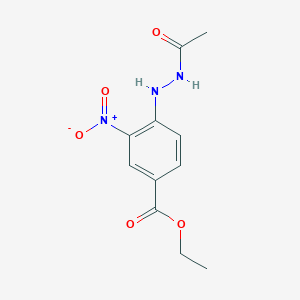
1-(3,4-DIMETHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-DIMETHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA typically involves the reaction of 3,4-dimethylbenzoyl chloride with 4-phenylthiazol-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety would yield sulfonyl derivatives, while reduction of the carbonyl group would yield alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole and thiourea moieties could play a crucial role in binding to the target site, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethyl-benzoyl)-3-(4-methyl-thiazol-2-yl)-thiourea
- 1-(3,4-Dimethyl-benzoyl)-3-(4-ethyl-thiazol-2-yl)-thiourea
- 1-(3,4-Dimethyl-benzoyl)-3-(4-phenyl-thiazol-2-yl)-urea
Uniqueness
1-(3,4-DIMETHYLBENZOYL)-3-(4-PHENYL-1,3-THIAZOL-2-YL)THIOUREA is unique due to the presence of both the thiazole and thiourea moieties, which can impart distinct chemical and biological properties. The specific substitution pattern on the benzoyl and thiazole rings can also influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C19H17N3OS2 |
|---|---|
Molecular Weight |
367.5g/mol |
IUPAC Name |
3,4-dimethyl-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H17N3OS2/c1-12-8-9-15(10-13(12)2)17(23)21-18(24)22-19-20-16(11-25-19)14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
IOQIRXNUKWDXQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-{4-nitrobenzoyl}thiourea](/img/structure/B410004.png)

![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B410007.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-{4-nitrobenzoyl}thiourea](/img/structure/B410008.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-N'-{4-nitrobenzoyl}thiourea](/img/structure/B410011.png)
![4-nitro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B410013.png)
![N-{[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-nitrobenzamide](/img/structure/B410017.png)
![N-{4-nitrobenzoyl}-N'-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea](/img/structure/B410018.png)


![ethyl 4-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-3-nitrobenzoate](/img/structure/B410023.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-{4-nitrobenzoyl}thiourea](/img/structure/B410024.png)

![4-[(2,5-Dioxo-1-pyrrolidinyl)amino]-3-nitrobenzonitrile](/img/structure/B410026.png)
